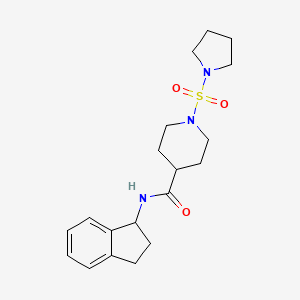

N-(2,3-dihydro-1H-inden-1-yl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide

Description

N-(2,3-Dihydro-1H-inden-1-yl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine core substituted at position 4 with a carboxamide group linked to a 2,3-dihydro-1H-inden-1-yl moiety. Position 1 of the piperidine is functionalized with a pyrrolidine sulfonyl group. This structural framework confers conformational rigidity due to the bicyclic indene system, which limits rotational freedom compared to more flexible analogs like ML380 . The compound’s design likely targets G protein-coupled receptors (GPCRs) or enzymes, given structural similarities to known modulators (e.g., mAChR allosteric modulators) .

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-1-yl)-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3S/c23-19(20-18-8-7-15-5-1-2-6-17(15)18)16-9-13-22(14-10-16)26(24,25)21-11-3-4-12-21/h1-2,5-6,16,18H,3-4,7-14H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADJBNYUJIYLTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCC4=CC=CC=C34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic precursors.

Piperidine Ring Formation: The piperidine ring is often constructed via cyclization of appropriate amine precursors.

Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions using reagents like sulfonyl chlorides.

Amide Bond Formation: The final step involves coupling the indene and piperidine moieties through an amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of enzyme activity through binding to the active site.

Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

Pathways: Influence on cellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features and Analogues:

Key Research Findings

- Conformational Rigidity: The 2,3-dihydro-1H-inden-1-yl moiety reduces non-productive binding modes, enhancing potency over flexible analogs like ML380 .

- Substituent Effects: Sulfonyl groups (pyrrolidine vs. indazole) influence mAChR subtype selectivity. Indazole sulfonyl in VU0488129 may enhance hydrophobic interactions .

Biological Activity

The compound N-(2,3-dihydro-1H-inden-1-yl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several components:

- Indenyl moiety: Provides a unique scaffold that may contribute to its biological activity.

- Pyrrolidinylsulfonyl group: This moiety could enhance solubility and bioavailability.

- Piperidine-4-carboxamide: Known for various pharmacological effects.

Molecular Formula

- Molecular Formula: C₁₈H₂₃N₃O₂S

- Molecular Weight: 345.46 g/mol

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammatory processes. The specific mechanisms for This compound are still under investigation but may include:

- Receptor Modulation: Potential interaction with neurotransmitter receptors.

- Enzyme Inhibition: Possible inhibition of enzymes related to inflammation or cellular signaling pathways.

Therapeutic Potential

The compound has been studied for its potential use in treating conditions such as:

- Neurological disorders: Due to its structural similarity to known neuroactive compounds.

- Inflammatory diseases: As a result of its potential anti-inflammatory properties.

In Vivo Studies

While specific in vivo studies on this compound are scarce, related compounds have exhibited significant effects in animal models. For example:

- A study reported that a related piperidine derivative showed neuroprotective effects in models of neurodegeneration, suggesting that similar derivatives may also provide therapeutic benefits .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.